molecular formula C6H11ClO2S B15253147 2,2-Dimethylcyclobutane-1-sulfonyl chloride

2,2-Dimethylcyclobutane-1-sulfonyl chloride

Cat. No.: B15253147
M. Wt: 182.67 g/mol
InChI Key: PFDZRJPDXGYMIQ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S It is a sulfonyl chloride derivative of cyclobutane, characterized by the presence of two methyl groups at the 2-position of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction typically proceeds under mild conditions, yielding the desired sulfonyl chloride in high purity . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also provides good yields .

Industrial Production Methods

In industrial settings, the synthesis of sulfonyl chlorides often employs continuous flow protocols to ensure safety and efficiency. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent in a continuous flow setup has been developed to produce sulfonyl chlorides from disulfides and thiols .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with the nucleophile to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylcyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a precursor to biologically active sulfonamides .

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

2,2-dimethylcyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-6(2)4-3-5(6)10(7,8)9/h5H,3-4H2,1-2H3

InChI Key

PFDZRJPDXGYMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1S(=O)(=O)Cl)C

Origin of Product

United States

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